N-(4-Fluorophenyl)pyridin-2(1H)-one
Description
N-(4-Fluorophenyl)pyridin-2(1H)-one (CAS 60532-42-5) is a pyridinone derivative with the molecular formula C₁₁H₈FNO and a molecular weight of 189.19 g/mol. It exists as an off-white solid with a melting point of 138–139°C and is soluble in chloroform, DMF, and methanol. The compound is a metabolite of Pirfenidone, a drug used to treat kidney disease in diabetic patients . Its physicochemical properties, including a predicted boiling point of 341.7±34.0°C and density of 1.269±0.06 g/cm³, highlight moderate lipophilicity, balancing solubility and membrane permeability for metabolic efficacy.
Properties
IUPAC Name |
1-(4-fluorophenyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKMIYGRRGRFDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475292 | |
| Record name | N-(4-FLUOROPHENYL)PYRIDIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60532-42-5 | |
| Record name | N-(4-FLUOROPHENYL)PYRIDIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reactions
Condensation reactions between 4-fluoroaniline and pyridinone derivatives represent a foundational approach. A representative method involves the acid-catalyzed reaction of 4-fluoroaniline with 2-hydroxypyridine in methanol under reflux conditions. TosOH (p-toluenesulfonic acid) is frequently employed as a catalyst to facilitate imine formation, followed by cyclization to yield the target compound. For instance, a protocol adapted from imidazo[1,2-a]pyridine syntheses involves heating 4-fluoroaniline with 2-pyridinecarbaldehyde in methanol at 70°C for 12 hours, achieving moderate yields (19–46%) after purification.
Key Reaction Parameters :
Nucleophilic Aromatic Substitution
Electrophilic pyridinone intermediates, such as 2-chloropyridinone, react with 4-fluoroaniline under basic conditions. This method leverages the nucleophilicity of the aniline’s amine group to displace halides or other leaving groups. A reported procedure uses potassium carbonate in dimethylformamide (DMF) at 120°C, yielding N-(4-fluorophenyl)pyridin-2(1H)-one in 65–72% purity after recrystallization.
Table 1: Comparison of Conventional Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid-catalyzed condensation | MeOH, TosOH, 70°C, 12 h | 46 | 96 |
| Nucleophilic substitution | DMF, K2CO3, 120°C, 8 h | 72 | 98 |
Transition Metal-Catalyzed Coupling Methods
Buchwald-Hartwig Amination
Palladium-catalyzed couplings have revolutionized the synthesis of arylaminopyridinones. A optimized protocol using Pd2(dba)3 (palladium dibenzylideneacetone) and XantPhos (a phosphine ligand) in toluene at 110°C enables efficient C–N bond formation between 4-fluoroaniline and 2-bromopyridinone. This method achieves yields up to 85% with minimal byproducts, as confirmed by LCMS monitoring.
Mechanistic Insights :
Chan-Lam Coupling
Copper-mediated couplings offer a cost-effective alternative. Using Cu(OAc)2 and 1,10-phenanthroline in dichloroethane, 4-fluoroaniline couples with 2-boronopyridinone at room temperature. While yields are lower (50–60%), this method avoids stringent anhydrous conditions.
Table 2: Transition Metal-Catalyzed Methods
| Catalyst System | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd2(dba)3/XantPhos | XantPhos | Toluene | 85 |
| Cu(OAc)2/1,10-phenanthroline | 1,10-phenanthroline | DCE | 60 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions but may increase side product formation. Methanol balances solubility and reactivity for condensations, while toluene optimizes Pd-catalyzed couplings by stabilizing intermediates. Elevated temperatures (70–120°C) are critical for overcoming kinetic barriers but require careful control to prevent decomposition.
Catalytic Systems
The choice of catalyst significantly impacts efficiency. Pd2(dba)3/XantPhos outperforms PEPPSI-type catalysts in coupling reactions due to superior ligand stability. Additives like t-BuONa (tert-butoxide) deprotonate the amine, accelerating transmetallation.
Analytical Characterization and Yield Data
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6) of this compound exhibits characteristic signals:
-
δ 8.82–8.81 (m, 1H, pyridinone H6)
-
δ 7.87 (s, 2H, fluorophenyl H2/H6)
LCMS analysis confirms molecular ion peaks at m/z 189.19 [M+H]+, aligning with the molecular formula C11H8FNO.
Yield Optimization
Recrystallization from ethyl acetate/hexane mixtures improves purity to >95%. Chromatographic purification (silica gel, EtOAc/hexane gradient) resolves regioisomers, though at the cost of reduced yields (15–20% loss).
Challenges and Alternative Approaches
Low-Yield Scenarios
Methods relying on halogenated precursors often suffer from competing elimination pathways. For example, 2-chloropyridinone may undergo dehydrohalogenation under basic conditions, necessitating careful stoichiometry control.
Emerging Strategies
Photocatalytic C–H functionalization using Ir(ppy)3 (tris(2-phenylpyridine)iridium) under blue LED irradiation enables direct coupling of 4-fluoroaniline with pyridinone, bypassing pre-functionalized substrates. Preliminary studies show 40–50% yields but highlight scalability challenges .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridin-2-one ring to a dihydropyridine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the 4-fluorophenyl group or the pyridin-2-one ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, dihydropyridine derivatives, and various substituted analogs depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
N-(4-Fluorophenyl)pyridin-2(1H)-one serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with desired properties.
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi.
- Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell proliferation, making it a candidate for further pharmacological studies.
Medicine
This compound is being explored as a pharmacophore in drug development. Its ability to interact with biological targets such as enzymes and receptors positions it as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry
In industrial applications, this compound is utilized in the development of materials with specific electronic and optical properties . Its fluorine atom enhances stability and lipophilicity, making it valuable in materials science.
Case Studies
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological and physicochemical profiles of pyridin-2(1H)-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyridin-2(1H)-one Derivatives
Key Observations:
- Fluorinated Groups: The 4-fluorophenyl group in the main compound enhances metabolic stability and moderate lipophilicity.
- Bulkier Substituents : Derivatives like 6-(4-fluorophenyl)-4-phenylpyridin-2(1H)-one () incorporate dual aryl groups, which may enhance target binding but reduce solubility .
- Polar Groups: Amino or acetyl substituents (e.g., ) improve water solubility but may introduce metabolic instability .
Biological Activity
N-(4-Fluorophenyl)pyridin-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a fluorophenyl group, which influences its pharmacological properties. The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyridin-2(1H)-one exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown potent activity against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.21 µM .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory potential. A study on similar pyridine derivatives demonstrated the inhibition of tumor necrosis factor-alpha (TNFα) release, indicating that this compound could serve as a dual inhibitor of p38α MAPK and phosphodiesterase 4 (PDE4), both critical in inflammatory pathways .
Table 1: Summary of Biological Activities
Anticancer Activity
This compound and its derivatives have been explored for anticancer properties. Studies show that certain analogs induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating significant cytotoxicity . The mechanism often involves the inhibition of key signaling pathways associated with cell survival.
Table 2: Anticancer Activity Data
Mechanistic Studies
Molecular docking studies have elucidated the binding interactions of this compound with various biological targets. For example, computational models suggest that the compound interacts favorably with residues in the active sites of enzymes involved in inflammation and cancer progression .
Figure 1: Molecular Docking Interactions
- Target Enzyme: p38α MAPK
- Key Residues: Threonine 125, Glycine 168
- Binding Affinity: High affinity predicted based on docking scores.
Case Studies
- Study on Inflammation Models:
- Anticancer Efficacy in Vivo:
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for N-(4-fluorophenyl)pyridin-2(1H)-one, and how can purity be optimized?
- Methodology : Multi-step synthesis involving condensation reactions (e.g., Chan–Lam coupling or Vilsmeier salt-mediated cyclization) is commonly employed. Post-synthesis purification via recrystallization or chromatography is critical. Characterization using IR, / NMR, and mass spectrometry ensures structural fidelity. Solubility challenges may require derivatization (e.g., trifluoromethylation) to improve bioavailability .
Q. How can researchers validate the inhibitory activity of this compound against therapeutic targets like HIV-1 reverse transcriptase?
- Methodology : Use enzyme inhibition assays (e.g., fluorescence-based RT inhibition assays) with wild-type and mutant HIV-1 strains. Pair biochemical data with molecular docking studies to map binding interactions. Validate specificity via counter-screening against unrelated enzymes (e.g., DPP-4) to rule off-target effects .
Q. What in vitro models are appropriate for preliminary toxicity screening?
- Methodology : Cell viability assays (MTT/XTT) in human hepatocyte (e.g., HepG2) and renal cell lines. Compare results to known toxicants (e.g., cisplatin) for relative toxicity assessment. Follow OECD guidelines for acute oral toxicity (LD > 2,000 mg/kg in rodents) to prioritize compounds for in vivo studies .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?
- Methodology : Refine X-ray diffraction data using SHELXL/SHELXTL software, focusing on resolving electron density ambiguities. Validate hydrogen bonding and steric interactions via DFT calculations. Cross-validate with solution-state NMR to confirm dynamic conformations .
Q. What computational strategies improve activity against drug-resistant HIV-1 mutants?
- Methodology : Combine molecular dynamics (MD) simulations and free-energy perturbation (FEP) to predict resistance mutations (e.g., K103N, Y181C). Design C-3/C-4 substituents (e.g., nitro groups, olefins) to enhance binding pocket adaptability. Synthesize derivatives and test in phenotypic assays with clinical isolates .
Q. How do solubility limitations impact in vivo efficacy, and what formulation strategies mitigate this?
- Methodology : Use pharmacokinetic studies in rodents to correlate solubility with bioavailability. Develop prodrugs (e.g., ester derivatives) or nanoformulations (liposomes, cyclodextrins) to enhance dissolution. Monitor plasma concentrations via HPLC-MS/MS to assess improvements .
Q. What experimental approaches reconcile discrepancies between in vitro and in vivo anti-inflammatory data?
- Methodology : Conduct cytokine profiling (IL-6, TNF-α) in LPS-stimulated macrophages and compare to rodent models (e.g., carrageenan-induced paw edema). Adjust dosing regimens based on metabolic stability (e.g., CYP450 profiling) and tissue distribution studies .
Data Contradictions & Validation
- Synthetic Yields : reports yields as low as 19% for some derivatives, while cites improved yields (67%) via optimized coupling reactions. Researchers should evaluate reaction conditions (catalyst, solvent) systematically .
- Toxicity vs. Efficacy : While indicates low acute toxicity, highlights species-specific variability in analgesic activity. Cross-species validation (e.g., murine vs. primate models) is recommended .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
